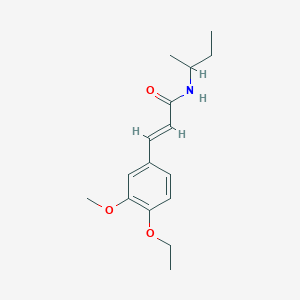
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is commonly used in the laboratory for various experiments.
Wirkmechanismus
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is not fully understood. However, it is believed to act as an agonist or antagonist of certain neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. It may also modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various biochemical and physiological effects. It has been shown to affect the activity of several enzymes, such as acetylcholinesterase and monoamine oxidase. It may also alter the levels of certain neurotransmitters in the brain, leading to changes in behavior and mood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in lab experiments is its versatility. It can be used in various assays and experiments, including receptor binding assays, enzyme assays, and cell-based assays. However, its use may be limited by its cost and availability. It may also have certain side effects, such as cytotoxicity and genotoxicity, which need to be carefully considered.
Zukünftige Richtungen
There are several future directions for the use of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one in scientific research. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs and derivatives of this compound with improved pharmacological properties. Additionally, its use in the field of drug discovery and development may be expanded, particularly in the search for new drugs targeting the central nervous system.
In conclusion, 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one is a versatile and important compound in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific and medical applications.
Synthesemethoden
The synthesis of 2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one involves the reaction of quinuclidin-3-one with 2-(1,3-benzodioxol-5-yl) acetaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, leading to the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one has various scientific research applications. It is commonly used in the field of medicinal chemistry to design and synthesize new compounds with potential therapeutic properties. It is also used in the study of the central nervous system, particularly in the investigation of the role of neurotransmitters in various physiological and pathological conditions.
Eigenschaften
Produktname |
2-(1,3-Benzodioxol-5-ylmethylene)quinuclidin-3-one |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H15NO3/c17-15-11-3-5-16(6-4-11)12(15)7-10-1-2-13-14(8-10)19-9-18-13/h1-2,7-8,11H,3-6,9H2/b12-7+ |
InChI-Schlüssel |
NGNUATHUAAONSD-KPKJPENVSA-N |
Isomerische SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC4=C(C=C3)OCO4 |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
C1CN2CCC1C(=O)C2=CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)
![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)




![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)


![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[3-Amino-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-4-yl]-1-piperidin-1-ylethanone](/img/structure/B256662.png)